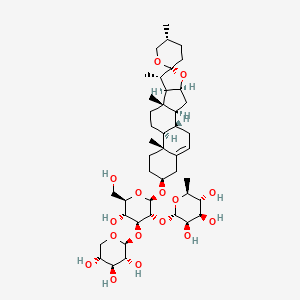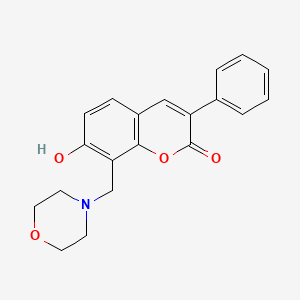
(3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,4R,6S)-3-(Aminomethyl)-1,4,6-trimethylpiperidin-2-one;dihydrochloride, also known as (−)-CPCA, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological disorders.
Scientific Research Applications
Synthesis and Chemical Properties
Aminomethylation Reactions : This compound is often synthesized through aminomethylation reactions, which can be conducted in various solvent mixtures. Such compounds, including dihydrochlorides, are typically stable and crystalline (Agababyan et al., 2002).
Synthesis from Ethyl Nipecotate : It can be synthesized from ethyl nipecotate through several steps including chiral separation and aminolysis (Jiang Jie-yin, 2015).
Enantiospecific Synthesis : This compound can be synthesized enantiospecifically, utilizing key steps like Overman rearrangement and diastereoselective hydrogenation (Reilly et al., 2003).
Synthesis of Derivatives : It can be used in the synthesis of antimicrobial derivatives such as 1,2,5-trimethylpiperidin-4-ols, showing potential in antimicrobial applications (Dyusebaeva et al., 2017).
Ring Expansion for Piperidine Derivatives : Utilization in ring expansion to create chiral piperidine derivatives is another application, contributing to the development of new chemical entities (Wilken et al., 1997).
Electrolytic Reduction : The electrolytic reduction method can be applied for the preparation of primary amines related to this compound, useful in the synthesis of drug materials or insecticides (Krishnan et al., 1978).
Biological Applications
Antimicrobial Activity : Derivatives of this compound demonstrate antimicrobial activity, which can be explored for developing new antimicrobial agents (Dyusebaeva et al., 2017).
Synthesis of Biologically Active Compounds : It can be used to synthesize compounds with anti-inflammatory, analgesic, and N-cholinolytic properties, indicating its potential in the development of new pharmaceuticals (Gevorgyan et al., 2017).
properties
IUPAC Name |
(3S,4R,6S)-3-(aminomethyl)-1,4,6-trimethylpiperidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-6-4-7(2)11(3)9(12)8(6)5-10;;/h6-8H,4-5,10H2,1-3H3;2*1H/t6-,7+,8-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOWYXLBLJSLBD-ZEQLNYICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C(=O)C1CN)C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N(C(=O)[C@@H]1CN)C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide](/img/structure/B2366778.png)
![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)


![5-(1-Methylimidazol-2-yl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2366784.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2366785.png)

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)

![diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2366791.png)

![3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366795.png)
![[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2366797.png)
